![molecular formula C21H20ClN5O3 B2494133 7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 538319-36-7](/img/structure/B2494133.png)

7-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

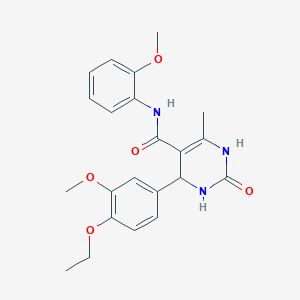

Descripción

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves cyclization reactions, starting from pyrimidinylhydrazones or similar precursors, utilizing various reagents and conditions to introduce the desired substituents. For example, Kumar et al. (2009) described a method for synthesizing 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines using iodobenzene diacetate in dichloromethane, demonstrating the versatility in functionalizing the core pyrimidine structure for antibacterial activity (Kumar, Nair, Dhiman, Sharma, & Prakash, 2009).

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines, as exemplified by Canfora et al. (2010), reveals interactions such as hydrogen bonding and π-π stacking, which contribute to their solid-state architecture. These structural motifs are crucial for understanding the compound's reactivity and interaction with biological targets (Canfora, Pillet, Espinosa, & Ruisi, 2010).

Chemical Reactions and Properties

The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidines includes their ability to undergo nucleophilic substitution, enabling the introduction of various substituents. This versatility is highlighted by the synthesis of derivatives with promising biological activities, as seen in the work by Kumar et al. (2009), where different aryl/heteroaryl groups were introduced (Kumar et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and crystallinity, are influenced by their molecular structures and the nature of substituents. The study by Canfora et al. (2010) on the crystal structure of a related [1,2,4]triazolo[1,5-a]pyrimidine provides insight into how molecular packing and intermolecular interactions affect these properties (Canfora et al., 2010).

Aplicaciones Científicas De Investigación

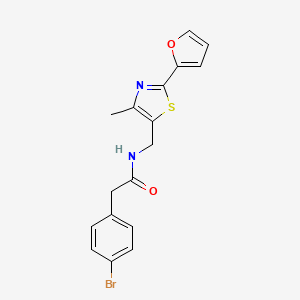

Synthesis and Biological Activity

Triazolopyrimidines, including compounds with similar structures to the specified chemical, have been synthesized and evaluated for their antimicrobial and antioxidant activities. The synthesis often follows the Biginelli protocol, indicating a methodological interest in developing these compounds for biological evaluations (Gilava, Patel, Ram, & Chauhan, 2020).

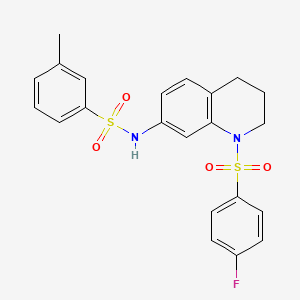

Antimicrobial Applications

Research has shown that triazolopyrimidine derivatives exhibit promising antimicrobial properties. The antimicrobial activity testing of these compounds indicates their potential as therapeutic agents against various microbial infections (El-Agrody, El-Latif, El‐Hady, Fakery, & Bedair, 2001).

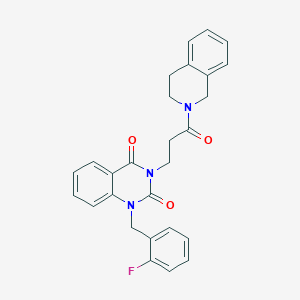

Heterocyclic Chemistry

The field of heterocyclic chemistry has explored the synthesis of novel triazolopyrimidines for diverse applications, including the development of new pharmaceuticals. These studies often focus on the creation of compounds with potential biological activities, underscoring the importance of triazolopyrimidines in medicinal chemistry (Wamhoff, Kroth, & Strauch, 1993).

Antioxidant Activity

Some triazolopyrimidines have been evaluated for their antioxidant activity, highlighting their potential in combating oxidative stress-related diseases. This aspect of research emphasizes the chemical's potential utility in developing treatments or supplements aimed at reducing oxidative damage (Abdelhamid, Abdel-Wahab, & Al-Atoom, 2004).

Propiedades

IUPAC Name |

7-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O3/c1-11-17(19(23)28)18(12-4-7-14(22)8-5-12)27-21(24-11)25-20(26-27)13-6-9-15(29-2)16(10-13)30-3/h4-10,18H,1-3H3,(H2,23,28)(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGYODTVNGRNAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=CC=C(C=C4)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylsulfonyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2494051.png)

![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)

![3H-Imidazo[4,5-b]pyridine-7-carboxylic acid, 2,3,5-trimethyl-](/img/structure/B2494057.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)

![N-[5-methyl-4-(5-methylthiophen-2-yl)-1,3-thiazol-2-yl]-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2494062.png)

![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)

![2-chloro-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)pyridine-4-carboxamide](/img/structure/B2494069.png)

![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

![2-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2494073.png)